molecular formula C11H16N2O2 B8008852 3-(4-Ethoxyphenyl)propanehydrazide

3-(4-Ethoxyphenyl)propanehydrazide

Cat. No.: B8008852
M. Wt: 208.26 g/mol
InChI Key: QUPPRPXIAKXSDI-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)propanehydrazide is a hydrazide derivative characterized by an ethoxy-substituted phenyl group attached to a propanehydrazide backbone. It is synthesized via condensation reactions, such as the coupling of 3-((4-ethoxyphenyl)amino)propanehydrazide with isatin derivatives under reflux conditions . Key physical properties include a melting point of 208–209°C, a molecular formula of C19H20N4O3, and a high-resolution mass spectrometry (HRMS) [M+H]+ peak at 353.1614 (observed: 353.1608) . Its structure is confirmed by IR, ¹H-NMR, and ¹³C-NMR data, with distinctive signals for the ethoxy group (δ 1.26 ppm, triplet) and the indolinone moiety .

Properties

IUPAC Name

3-(4-ethoxyphenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-10-6-3-9(4-7-10)5-8-11(14)13-12/h3-4,6-7H,2,5,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPRPXIAKXSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)propanehydrazide typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazide. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethoxyphenyl)propanehydrazide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(4-Ethoxyphenyl)propanehydrazide exerts its effects is primarily through its interaction with biological macromolecules. The hydrazide group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, thereby modulating these processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The ethoxy group in 3-(4-Ethoxyphenyl)propanehydrazide distinguishes it from analogs with other substituents. Key comparisons include:

Compound Substituent Melting Point (°C) Yield (%) HRMS [M+H]+ (Calculated/Found) Key Structural Features
3-(4-Ethoxyphenyl) (15) -OCH2CH3 208–209 58 353.1614/353.1608 Ethoxy group; isatin hydrazone
3-(4-Methoxyphenyl) (14) -OCH3 215–216 96 323.1509/323.1503 Methoxy group; higher yield
3-(4-Bromophenyl) (16) -Br 218–219 73 387.0457/387.0451 Electron-withdrawing bromo substituent
3-(4-Fluorophenyl) (3b) -F 114–115 58 267.1621/267.1620 Fluorine substituent; lower MW
  • Ethoxy vs. Methoxy derivatives (e.g., compound 14) exhibit higher yields (96% vs. 58%) and slightly lower melting points, suggesting differences in crystallization efficiency .
  • Electron-Withdrawing Groups : Bromo-substituted analogs (e.g., compound 16) show higher melting points (218–219°C) due to stronger intermolecular interactions (e.g., halogen bonding) .
Antioxidant Activity
  • Methoxy Derivatives: Compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibit antioxidant activity 1.4× higher than ascorbic acid in DPPH assays . The methoxy group’s moderate lipophilicity balances radical scavenging and solubility.
Anticancer Activity
  • Methoxy and Ethoxy Derivatives : Methoxy analogs demonstrate selective cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cells, with IC50 values in the micromolar range . The ethoxy derivative’s larger substituent may enhance cell penetration but could reduce target specificity.
  • Isatin-Containing Hydrazides: Compounds like 3-((4-Methoxyphenyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide (14) show potent activity against colon adenocarcinoma (HT-29) in 3D models, attributed to the isatin moiety’s ability to induce cell cycle arrest . The ethoxy analog (15) likely shares this mechanism but requires empirical validation .
Neuroprotective and MAO-B Inhibitory Effects
  • Xanthinylthio Derivatives : Compounds such as 6k and 6l exhibit MAO-B inhibition and reduced neurotoxicity due to lower lipophilicity and dipole moments . In contrast, the ethoxy group’s higher lipophilicity may increase neurotoxicity risk, highlighting a trade-off between activity and safety .

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